4-(1H-imidazol-4-yl)benzoic acid hydrochloride
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Overview
Description
4-(1H-imidazol-4-yl)benzoic acid hydrochloride is a chemical compound that features an imidazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-4-yl)benzoic acid hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or benzoic acid are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce new functional groups onto the benzoic acid moiety.
Scientific Research Applications
4-(1H-imidazol-4-yl)benzoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-4-yl)benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a different position of the imidazole ring attachment.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring instead of an imidazole ring.
4-(1H-pyrazol-1-yl)benzoic acid: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
4-(1H-imidazol-4-yl)benzoic acid hydrochloride is unique due to the specific positioning of the imidazole ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
4-(1H-imidazol-4-yl)benzoic acid hydrochloride, also known as CGP 55845 hydrochloride, is a compound with significant biological activity, particularly as a GABA_B receptor antagonist. This compound has been studied for its potential therapeutic applications in neurological disorders and its effects on synaptic plasticity.
- Molecular Formula: C10H9ClN2O2
- Molecular Weight: 220.64 g/mol
- CAS Number: 149184-22-5
- Density: 1.332 g/cm³
- Boiling Point: 647.9ºC
The primary mechanism of action of this compound involves the inhibition of GABA_B receptors. These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability. By blocking these receptors, the compound can potentially enhance synaptic transmission and promote neuronal activity, which is beneficial in conditions characterized by reduced neuronal function.
In Vitro Studies
- GABA_B Receptor Antagonism : Research indicates that CGP 55845 hydrochloride effectively inhibits GABA_B receptor-mediated responses in various neuronal cell lines, leading to increased excitability and neurotransmitter release .
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neurons from excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative diseases .
In Vivo Studies
- Animal Models : In mouse models of neurological disorders, CGP 55845 has demonstrated the ability to restore functional impairments in the perirhinal cortex, indicating its therapeutic potential for conditions like CDKL5 deficiency disorder .
- Behavioral Studies : Behavioral assays conducted on rodents indicate that administration of the compound results in improved cognitive functions, likely due to enhanced synaptic plasticity and memory formation .
Case Studies
Several studies have highlighted the efficacy of CGP 55845 hydrochloride in different contexts:
- Study on CDKL5 Deficiency : A study published in Neurobiology of Disease reported that treatment with CGP 55845 led to significant improvements in both structural and functional aspects of the brain in a mouse model of CDKL5 deficiency disorder .
- GABAergic Dysfunction : Another study explored the role of GABA_B receptors in modulating synaptic strength and found that antagonism by CGP 55845 could alleviate symptoms associated with GABAergic dysfunction .
Comparative Analysis
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAGPNMETJMNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.